molecular formula C10H13NO3 B1419876 4-Methoxy-2-(pyridin-3-yl)butanoic acid CAS No. 885277-06-5

4-Methoxy-2-(pyridin-3-yl)butanoic acid

Cat. No. B1419876
CAS RN: 885277-06-5
M. Wt: 195.21 g/mol
InChI Key: PWPICIOUOYYYHG-UHFFFAOYSA-N
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Description

“4-Methoxy-2-(pyridin-3-yl)butanoic acid” is a specialty product for proteomics research . It has a molecular formula of C10H13NO3 and a molecular weight of 195.22 .


Molecular Structure Analysis

The molecular structure of “4-Methoxy-2-(pyridin-3-yl)butanoic acid” can be represented by the SMILES string COCCC(C(O)=O)c1cccnc1 . This indicates that the molecule contains a pyridine ring attached to a butanoic acid moiety with a methoxy group.

Scientific Research Applications

Antimicrobial Activity

“4-Methoxy-2-(pyridin-3-yl)butanoic acid” may have potential applications in antimicrobial research. Compounds with similar structures have been studied for their ability to inhibit bacterial enzymes, which is crucial for developing new antibiotics .

Anticancer Activity

This compound could also be relevant in anticancer research. Related compounds have shown cytotoxic activities against various cancer cell lines, indicating that “4-Methoxy-2-(pyridin-3-yl)butanoic acid” might be used to explore new anticancer therapies .

Drug Development

The compound’s properties could be analyzed for drug development, particularly its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics. These are essential for identifying promising drug candidates early in the development process .

Synthesis and Availability

“4-Methoxy-2-(pyridin-3-yl)butanoic acid” is available for proteomics research and can be purchased from suppliers like Sigma-Aldrich and Santa Cruz Biotechnology. This availability suggests it could be used in the synthesis of other compounds or as a reagent in chemical reactions .

Oxidation Reactions

The compound might be involved in oxidation reactions, particularly in the synthesis of aromatic ketones, which are important intermediates in various chemical syntheses .

Mechanism of Action

The mechanism of action of “4-Methoxy-2-(pyridin-3-yl)butanoic acid” is not specified in the search results. As a specialty product for proteomics research, it may be used in various experimental settings .

Future Directions

The future directions of “4-Methoxy-2-(pyridin-3-yl)butanoic acid” are not specified in the search results. Given its use in proteomics research, it may have potential applications in various areas of biological research .

properties

IUPAC Name

4-methoxy-2-pyridin-3-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-6-4-9(10(12)13)8-3-2-5-11-7-8/h2-3,5,7,9H,4,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPICIOUOYYYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(C1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670239
Record name 4-Methoxy-2-(pyridin-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(pyridin-3-yl)butanoic acid

CAS RN

885277-06-5
Record name α-(2-Methoxyethyl)-3-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-(pyridin-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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